Terramycin

Veterinary pharmacology Antimicrobial susceptibility Porcine respiratory disease

Diagnostic and research laboratories requiring compound-specific reference standards for antimicrobial susceptibility testing cannot rely on class-representative tetracycline surrogates due to divergent MIC profiles in key veterinary pathogens. Oxytetracycline (Terramycin) resolves this challenge by providing a fermentation-derived, broad-spectrum antibiotic standard with documented non-phototoxicity. - Enables direct MIC/MBC determination against Mannheimia haemolytica, where oxytetracycline susceptibility cannot be predicted from tetracycline values. - Serves as an ideal non-phototoxic control in UV-irradiated keratinocyte assays; shows no detectable phototoxicity, unlike doxycycline or chlortetracycline. - Available as a high-purity research standard with reliable global logistics and full quality documentation.

Molecular Formula C22H24N2O9
Molecular Weight 460.4 g/mol
CAS No. 79-57-2
Cat. No. B609801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerramycin
CAS79-57-2
SynonymsOxytetracycline;  Lenocycline;  Oxymykoin;  Liquamycin;  Oxysteclin;  Oxyterracin;  Oxyterracine;  Oxyterracyne;  Tarosin; 
Molecular FormulaC22H24N2O9
Molecular Weight460.4 g/mol
Structural Identifiers
SMILESCC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O
InChIInChI=1S/C22H24N2O9/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31)/t12-,13-,14+,17+,21-,22+/m1/s1
InChIKeyOWFJMIVZYSDULZ-PXOLEDIWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility47 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oxytetracycline Technical Overview


Oxytetracycline (Terramycin), CAS 79-57-2, is a fermentation-derived, broad-spectrum tetracycline antibiotic produced by Streptomyces rimosus [1]. As the second tetracycline discovered after chlortetracycline, it possesses the characteristic naphthacene carboxamide skeleton with molecular formula C₂₂H₂₄N₂O₉ and molecular weight 460.43 [2]. Oxytetracycline exhibits solubility of 90-92 mg/mL in DMSO, 9-10 mg/mL in ethanol, and is practically insoluble in water; powder stability is maintained for 36 months when stored lyophilized at -20°C, while solution stability requires storage at -20°C and use within 3 months to prevent potency loss .

Oxytetracycline: Why Substitution Fails


Oxytetracycline cannot be considered functionally interchangeable with other tetracycline-class antibiotics (e.g., tetracycline, chlortetracycline, doxycycline, minocycline) despite sharing the same ribosomal inhibition mechanism. Significant quantitative differences exist in antibacterial potency against specific strains, cross-resistance profiles, phototoxic liability, and tissue distribution characteristics [1]. Specifically, oxytetracycline susceptibility cannot be reliably predicted from tetracycline MIC values in key veterinary pathogens [2], and the absence of phototoxicity in oxytetracycline contrasts sharply with the documented phototoxicity of doxycycline, demeclocycline, and chlortetracycline [3]. These distinctions carry direct implications for experimental reproducibility, clinical/veterinary protocol design, and regulatory compliance in residue monitoring programs.

Oxytetracycline Differentiation Evidence


MIC50 in Porcine Respiratory Pathogens

Against oxytetracycline-susceptible porcine respiratory tract pathogens, oxytetracycline demonstrates MIC₅₀ values ranging from 0.06 to 1.0 μg/mL. For Pasteurella multocida (n=17), the MIC₅₀ range is 0.25-0.5 μg/mL; for Haemophilus pleuropneumoniae (n=20), 0.25-0.5 μg/mL; for Bordetella bronchiseptica (n=20), 0.25-1.0 μg/mL; and for Streptococcus suis Type 2 (n=20), 0.06-0.25 μg/mL [1]. In contrast, among 19 oxytetracycline-resistant P. multocida strains, the MIC₅₀ for oxytetracycline escalates to 64 μg/mL, whereas minocycline retains an MIC₅₀ of 0.5 μg/mL against the same resistant population [1].

Veterinary pharmacology Antimicrobial susceptibility Porcine respiratory disease

Lack of Phototoxicity in Keratinocytes

In a comparative in vitro phototoxicity assessment using human keratinocytes irradiated with UV light, oxytetracycline demonstrated no detectable phototoxicity. In contrast, doxycycline, demeclocycline, chlortetracycline, and tetracycline exhibited measurable phototoxic effects with half-maximal inhibitory concentrations (IC₅₀) being quantifiable for these derivatives [1]. The study authors explicitly concluded: "No phototoxicity was observed for oxytetracycline, meclocycline, and minocycline" [1].

Phototoxicity Tetracycline safety In vitro toxicology

No Blood-Brain Barrier Penetration

In a comparative pharmacokinetic study in dogs evaluating four tetracyclines, oxytetracycline and tetracycline did not penetrate the blood-brain or blood-ocular barriers in detectable concentrations. In contrast, the more lipophilic congeners minocycline and doxycycline crossed these barriers, with mean brain levels of minocycline exceeding those of doxycycline by approximately threefold (P = 0.05 to 0.1) [1].

Pharmacokinetics Blood-brain barrier Tissue distribution

Susceptibility Not Predicted by Tetracycline MIC

In a study of clinical isolates of bovine Mannheimia haemolytica and Pasteurella multocida, oxytetracycline MIC and MBC values were significantly lower than those of tetracycline for M. haemolytica. The authors explicitly concluded that this differential susceptibility "precludes the use of tetracycline to predict oxytetracycline susceptibility in this species" [1].

Veterinary microbiology Antimicrobial susceptibility testing Bovine respiratory disease

Withdrawal Period Variability Across Products

An analysis of 68 oxytetracycline 100 mg/mL products for intramuscular use in pigs across 29 countries revealed withdrawal periods ranging from 5 to 40 days [1]. Long-acting oxytetracycline formulations demonstrated a statistically significantly shorter withdrawal period than short-acting products (P = 0.048) [1]. No regional differences were observed, and year of market authorisation had no impact on withdrawal period duration [1].

Veterinary drug residues Food safety Regulatory compliance

Reduced Photokill Rate vs. Doxycycline

In a study evaluating light-dependent bacterial lethality of tetracyclines against Escherichia coli B, kill rates varied by derivative. The rank order of photokill potency was: doxycycline ≥ demeclocycline > tetracycline > oxytetracycline [1]. This indicates oxytetracycline exhibits the lowest photodynamic killing capacity among the four tetracycline derivatives tested under illuminated conditions.

Photodynamic inactivation Bacterial lethality Tetracycline phototoxicity

Oxytetracycline Application Scenarios


AST Reference Standard for Bovine Pathogens

Given that tetracycline MIC values cannot predict oxytetracycline susceptibility in bovine Mannheimia haemolytica [1], oxytetracycline must be procured as a compound-specific reference standard for veterinary diagnostic laboratories conducting antimicrobial susceptibility testing. This scenario is supported by the finding that oxytetracycline MIC and MBC were significantly lower than tetracycline for M. haemolytica clinical isolates, necessitating direct oxytetracycline testing rather than reliance on class-representative surrogates [1].

Non-Phototoxic Control for Phototoxicity Assays

Oxytetracycline serves as an ideal non-phototoxic control compound for in vitro phototoxicity assays involving tetracycline derivatives. The evidence demonstrates that oxytetracycline exhibits no detectable phototoxicity in human keratinocytes under UV irradiation, in contrast to doxycycline, demeclocycline, chlortetracycline, and tetracycline which all display measurable phototoxic IC₅₀ values [2]. Additionally, oxytetracycline exhibits the lowest photokill rate against E. coli B among four tetracycline derivatives tested [3], making it suitable as a baseline comparator in photodynamic inactivation studies.

Non-CNS Penetrant for PK Studies

Oxytetracycline is the appropriate tetracycline selection for experimental designs where blood-brain barrier penetration must be avoided or is not desired. The in vivo canine study demonstrated that oxytetracycline and tetracycline do not penetrate the blood-brain barrier in detectable concentrations, whereas minocycline and doxycycline both achieve measurable brain concentrations [4]. This functional differentiation makes oxytetracycline suitable for peripheral infection models or pharmacokinetic studies where CNS distribution would confound interpretation.

Withdrawal Period-Optimized Product Selection

For procurement of oxytetracycline products intended for use in food-producing pigs, long-acting formulations should be prioritized over short-acting formulations. The cross-product analysis demonstrated that long-acting oxytetracycline products have a statistically significantly shorter withdrawal period than short-acting products (P = 0.048), with withdrawal periods across all products ranging from 5 to 40 days [5]. This evidence-based selection criterion directly impacts meat safety compliance and operational efficiency in swine production systems.

Technical Documentation Hub

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